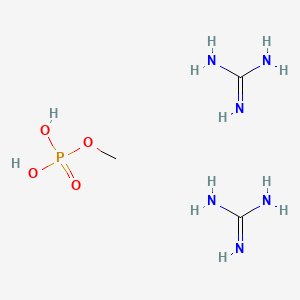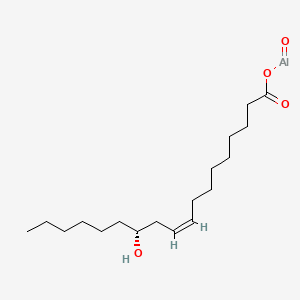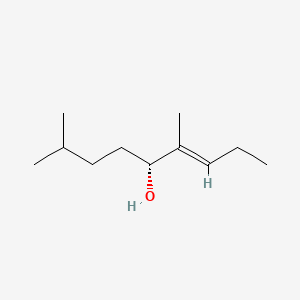
Sodium isobutyloctyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium isobutyloctyl phosphate is an organophosphate compound with the molecular formula C12H25Na2O4P. It is a sodium salt of phosphoric acid, where the phosphate group is esterified with isobutyl and octyl groups. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium isobutyloctyl phosphate can be synthesized through the esterification of phosphoric acid with isobutyl alcohol and octyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, phosphoric acid, isobutyl alcohol, and octyl alcohol, are mixed in specific ratios and heated in the presence of a catalyst. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the ester. The product is purified through distillation and filtration processes to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Sodium isobutyloctyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and the corresponding alcohols (isobutyl alcohol and octyl alcohol).
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form phosphoric acid derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different phosphate esters.
Major Products Formed:
Hydrolysis: Phosphoric acid, isobutyl alcohol, and octyl alcohol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various phosphate esters depending on the nucleophile used.
Scientific Research Applications
Sodium isobutyloctyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: Employed in the preparation of buffer solutions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of sodium isobutyloctyl phosphate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. This property is particularly useful in industrial applications where emulsification and dispersion are required. Additionally, in biological systems, this compound can interact with cell membranes, potentially affecting membrane permeability and function.
Comparison with Similar Compounds
Sodium dihydrogen phosphate: A simple phosphate salt used in buffer solutions.
Sodium phosphate monobasic monohydrate: Another phosphate salt commonly used in biological and chemical applications.
Phosphoric acid esters: A broad class of compounds with varying alkyl groups attached to the phosphate group.
Uniqueness: Sodium isobutyloctyl phosphate stands out due to its unique combination of isobutyl and octyl groups, which confer specific surfactant properties not found in simpler phosphate salts. This makes it particularly useful in applications requiring enhanced solubility and emulsification.
Properties
CAS No. |
64114-64-3 |
|---|---|
Molecular Formula |
C12H25NaO4P- |
Molecular Weight |
287.29 g/mol |
IUPAC Name |
sodium;[(4R)-2-methylundecan-4-yl] phosphate |
InChI |
InChI=1S/C12H27O4P.Na/c1-4-5-6-7-8-9-12(10-11(2)3)16-17(13,14)15;/h11-12H,4-10H2,1-3H3,(H2,13,14,15);/q;+1/p-2/t12-;/m1./s1 |
InChI Key |
RCXXCYUTLKKTBA-UTONKHPSSA-L |
Isomeric SMILES |
CCCCCCC[C@H](CC(C)C)OP(=O)([O-])[O-].[Na+] |
Canonical SMILES |
CCCCCCCC(CC(C)C)OP(=O)([O-])[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


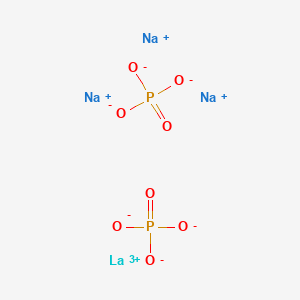
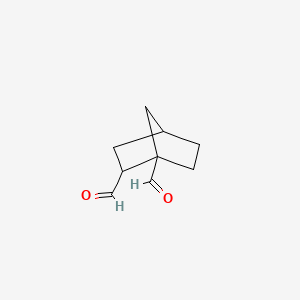
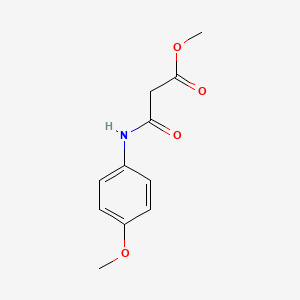
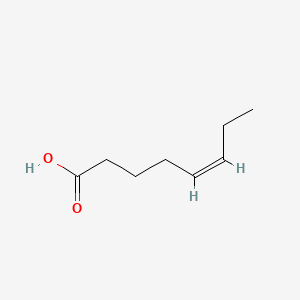

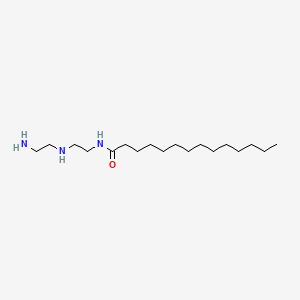
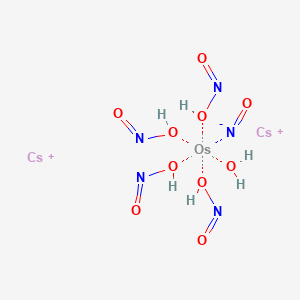
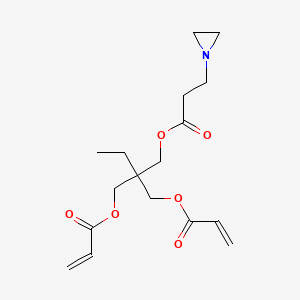
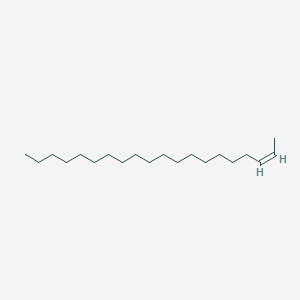
![sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
